molecular formula C23H28N2OSi B12605214 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine CAS No. 917486-80-7

4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine

Cat. No.: B12605214
CAS No.: 917486-80-7
M. Wt: 376.6 g/mol
InChI Key: XCGLLBVAODVVRP-UHFFFAOYSA-N
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Description

4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a tert-butyl(diphenyl)silyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is catalyzed by agents like DMAP or imidazole . The protected intermediate is then subjected to further reactions to introduce the amine groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar protection and substitution reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is unique due to its combination of steric bulk and electronic properties, making it particularly resistant to acidic hydrolysis and nucleophilic attack. This makes it a valuable protecting group in complex organic syntheses where selective protection and deprotection are crucial .

Properties

CAS No.

917486-80-7

Molecular Formula

C23H28N2OSi

Molecular Weight

376.6 g/mol

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,2-diamine

InChI

InChI=1S/C23H28N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-21(24)22(25)16-18/h4-16H,17,24-25H2,1-3H3

InChI Key

XCGLLBVAODVVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=C(C=C3)N)N

Origin of Product

United States

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